5-Methyl-1H-[1,2,3]triazolo[4,5-b]pyridine
Overview
Description
5-Methyl-1H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines It is characterized by a fused ring system consisting of a triazole ring and a pyridine ring
Mechanism of Action
Target of Action
5-Methyl-1H-[1,2,3]triazolo[4,5-b]pyridine is a member of the class of triazolopyridine . These compounds have been reported to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists . The H3 receptor is known to play a crucial role in the central nervous system by regulating the release of various neurotransmitters.
Mode of Action
It is believed that these compounds interact with their targets through hydrogen bonding and other non-covalent interactions . This interaction can lead to changes in the conformation and activity of the target proteins, resulting in altered cellular functions.
Biochemical Pathways
Given its reported activity as a histamine h3 receptor antagonist , it may be involved in modulating histaminergic signaling pathways. Histamine signaling plays a crucial role in various physiological processes, including inflammation, gastric acid secretion, and neurotransmission.
Pharmacokinetics
Its molecular weight of 1201121 suggests that it may have good oral bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential to interact with a wide range of targets . For instance, as a histamine H3 receptor antagonist, it could increase the release of various neurotransmitters in the brain, potentially affecting cognitive function and behavior .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its stability and interaction with its targets. For instance, it has been reported to react with europium under solvothermal conditions in pyridine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1H-[1,2,3]triazolo[4,5-b]pyridine typically involves the annulation of the triazole ring to the pyridine ring. One common method involves the diazotization of 2,3-diaminopyridines or their N-substituted analogs, followed by cyclization . Another approach includes the cyanoacetylation of 5-amino-1,2,3-triazoles, followed by subsequent cyclization of the formed cyanoacetamides .
Industrial Production Methods
Industrial production methods for this compound are often based on scalable and efficient synthetic routes. These methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1H-[1,2,3]triazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced triazolopyridine derivatives .
Scientific Research Applications
5-Methyl-1H-[1,2,3]triazolo[4,5-b]pyridine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1H-[1,2,3]triazolo[4,5-b]pyridine: Lacks the methyl group at the 5-position.
5-Methyl-1H-[1,2,3]triazolo[4,5-c]pyridine: Differs in the position of the triazole ring fusion.
5-Methyl-1H-[1,2,3]triazolo[4,5-d]pyridine: Another positional isomer with different fusion points.
Uniqueness
5-Methyl-1H-[1,2,3]triazolo[4,5-b]pyridine is unique due to its specific ring fusion and the presence of a methyl group at the 5-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other triazolopyridine derivatives .
Properties
IUPAC Name |
5-methyl-2H-triazolo[4,5-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-4-2-3-5-6(7-4)9-10-8-5/h2-3H,1H3,(H,7,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMHGJMWPIQBFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NNN=C2C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704485 | |
Record name | 5-Methyl-2H-[1,2,3]triazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27582-23-6 | |
Record name | 5-Methyl-2H-[1,2,3]triazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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